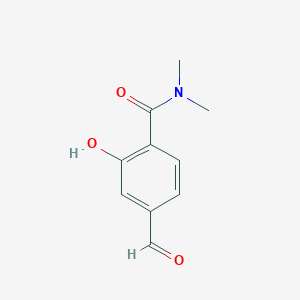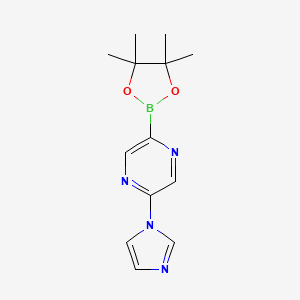
1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position and a hydroxyl group at the 4th position on the pyridine ring, along with an ethanone group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one typically involves the chlorination of 4-hydroxypyridine followed by the introduction of the ethanone group. One common method involves the reaction of 4-hydroxypyridine with thionyl chloride to introduce the chloro group, followed by the reaction with acetyl chloride to introduce the ethanone group. The reaction conditions often require a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxy-2-pyridone.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 6-chloro-4-pyridone or 6-chloro-4-pyridinecarboxylic acid.
Reduction: Formation of 4-hydroxy-2-pyridone.
Substitution: Formation of 6-amino-4-hydroxypyridine or 6-thio-4-hydroxypyridine.
Applications De Recherche Scientifique
1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The chloro and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(6-Chloropyridin-2-YL)ethan-1-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(4-Hydroxypyridin-2-YL)ethan-1-one: Lacks the chloro group, which may influence its chemical properties and applications.
1-(6-Bromopyridin-2-YL)ethan-1-one: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness: 1-(6-Chloro-4-hydroxypyridin-2-YL)ethan-1-one is unique due to the presence of both chloro and hydroxyl groups, which provide a balance of reactivity and stability. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in a specific manner, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
2-acetyl-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(11)3-7(8)9-6/h2-3H,1H3,(H,9,11) |
Clé InChI |
FVBRVOLITNMTIC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)C=C(N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)



![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)









